molecular formula C16H17N3O2 B2740312 (E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(furan-2-ylmethylene)acetohydrazide CAS No. 681479-30-1

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(furan-2-ylmethylene)acetohydrazide

Cat. No.: B2740312
CAS No.: 681479-30-1
M. Wt: 283.331
InChI Key: PMWUONZCDDIMGM-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(furan-2-ylmethylene)acetohydrazide is a synthetic Schiff base hydrazide derivative, designed for advanced chemical and pharmaceutical research. This compound integrates a 3,4-dihydroquinoline moiety, a privileged scaffold prevalent in compounds with documented biological activities , with a furan-2-ylmethylene hydrazide group. Schiff bases similar to this structure are known to serve as versatile ligands in coordination chemistry, forming stable complexes with various metal ions such as Cu(II), Co(II), Ni(II), and Zn(II) by chelating via the azomethine nitrogen and carbonyl oxygen atoms . These metal complexes are of significant interest for investigating new materials with adjustable electrical properties and for probing interactions with biological macromolecules. The furan and hydrazide functionalizations are associated with a range of pharmacological properties in research settings, including potential antibacterial, antifungal, and anticancer activities . The mechanism of action for related compounds often involves the disruption of biological membrane systems or interaction with enzyme active sites . Researchers can utilize this chemical as a key intermediate in heterocyclic synthesis or as a lead structure in biological activity screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(18-17-11-14-7-4-10-21-14)12-19-9-3-6-13-5-1-2-8-15(13)19/h1-2,4-5,7-8,10-11H,3,6,9,12H2,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWUONZCDDIMGM-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(furan-2-ylmethylene)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H18N4O3
  • Molecular Weight : 338.367 g/mol

The structure includes a hydrazide moiety and a quinoline ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hydrazides, including the target compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi.

CompoundActivityMinimum Inhibitory Concentration (MIC)
Compound ABacterial6.25 µg/mL
Compound BFungal32 µg/mL

These findings suggest that this compound may also possess notable antimicrobial activity, although specific MIC data for this compound is still pending.

Antioxidant Activity

Studies indicate that compounds containing hydrazide functional groups can act as effective antioxidants. The antioxidant activity is often attributed to the presence of phenolic structures that scavenge free radicals.

The biological activity of this compound may be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many hydrazide derivatives inhibit enzymes critical for microbial survival.
  • Interference with DNA Synthesis : Compounds with quinoline structures have been shown to interact with DNA, potentially disrupting replication in pathogenic organisms.
  • Antioxidant Mechanisms : The ability to neutralize free radicals contributes to its protective effects against oxidative stress.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Antimicrobial Efficacy : A study published in Compounds showed that derivatives with furan and quinoline moieties exhibited potent antimicrobial properties against various pathogens including Escherichia coli and Candida albicans .
  • Antioxidant Evaluation : Research conducted by Hamidian et al. demonstrated that hydrazone derivatives possess significant antioxidant activity, with IC50 values comparable to standard antioxidants .

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

(a) Dihydroquinoline vs. Quinazoline Derivatives
  • Compound 4d (): (E)-2-((2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Oxy)-N′-(Thiophen-2-Ylmethylene)Acetohydrazide Key Difference: Replaces the furan with thiophene and introduces a ketone group (C=O) at the quinoline C2 position. The ketone group may strengthen hydrogen bonding with target receptors like VEGFR2, as suggested in glioblastoma studies .
  • Compound 4d (): (E)-2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(2-[furan-2-ylmethylene]hydrazineyl)-2-oxoethyl]acetamide Key Difference: Substitutes dihydroquinoline with a quinazoline-2,4-dione core. This derivative showed strong C=O stretching vibrations at 1736–1644 cm⁻¹ in FT-IR, indicating robust hydrogen-bonding capacity .
(b) Furan-2-ylmethylene vs. Coumarin-Based Analogues
  • Compound 2k (): (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide Key Difference: Replaces furan with a coumarin (chromen-2-one) group.

Functional Group Modifications

(a) Hydrazide Backbone Variations
  • Compound 6g (): (E)-N’-(4-fluorobenzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide Key Difference: Incorporates a pyrazoloquinoline core and a 4-fluorobenzylidene group. Impact: The fluorine atom introduces electronegativity, which may enhance metabolic stability. The pyrazole ring adds nitrogen-rich hydrogen-bonding sites, as evidenced by NH stretching at 3310 cm⁻¹ in FT-IR .
(b) Substituent Effects on Bioactivity
  • Compound 12 (): 3-(1H-indol-2-yl)-N′-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene]acetohydrazide Key Difference: Adds a nitro-phenyl group to the furan ring. This compound exhibited a high melting point (248–249°C), suggesting crystalline stability .

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